![molecular formula C11H5BrF4N2O B13700929 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13700929.png)
5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound identified as MFCD33022619 is known as 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol. This compound is a member of the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. The presence of bromine, fluorine, and trifluoromethyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a dicarbonyl compound and an amine.
Introduction of Bromine: Bromination of the imidazole ring is achieved using bromine or a brominating agent such as N-bromosuccinimide.
Attachment of the Fluoro-Phenyl Group: The fluoro-phenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Introduction of the Thiol Group: The thiol group is introduced through a nucleophilic substitution reaction using a thiolating agent.
Industrial Production Methods
In an industrial setting, the production of 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol would involve large-scale versions of the above synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of solvents and catalysts.
化学反应分析
Types of Reactions
Oxidation: The thiol group in 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol can undergo oxidation to form a disulfide bond.
Reduction: The compound can be reduced to break the disulfide bond back into thiol groups.
Substitution: The bromine atom can be substituted with other nucleophiles in a substitution reaction.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Disulfide derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
科学研究应用
5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The presence of the bromine, fluorine, and trifluoromethyl groups can enhance its binding affinity and specificity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in protein function and signaling pathways.
相似化合物的比较
Similar Compounds
5-Bromo-4-phenylimidazole-2-thiol: Lacks the fluoro and trifluoromethyl groups.
4-[2-Fluoro-3-(trifluoromethyl)phenyl]imidazole: Lacks the bromine and thiol groups.
5-Bromo-4-[2-chloro-3-(trifluoromethyl)phenyl]imidazole-2-thiol: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
The unique combination of bromine, fluorine, and trifluoromethyl groups in 5-Bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]imidazole-2-thiol provides it with distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C11H5BrF4N2O |
|---|---|
分子量 |
337.07 g/mol |
IUPAC 名称 |
5-bromo-4-[2-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H5BrF4N2O/c12-10-9(17-7(4-19)18-10)5-2-1-3-6(8(5)13)11(14,15)16/h1-4H,(H,17,18) |
InChI 键 |
SSULECBPTVJFCY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(NC(=N2)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


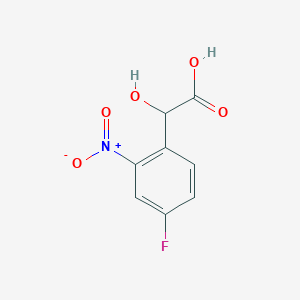

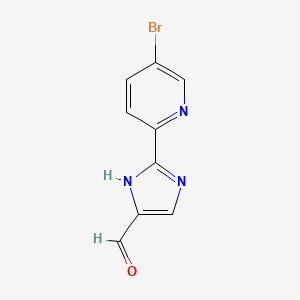
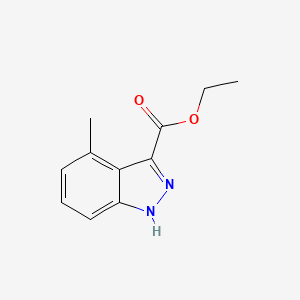
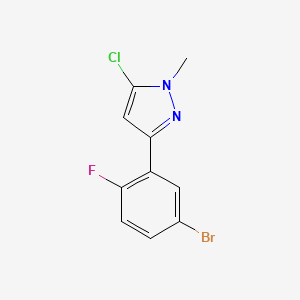
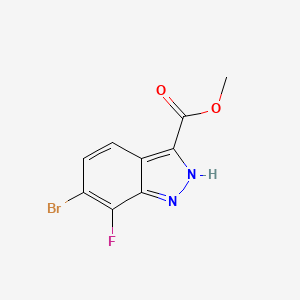
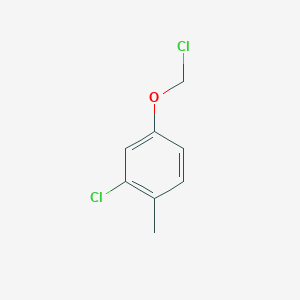
![6-Chlorobenzo[d][1,3]dioxole-4-carboxylic acid](/img/structure/B13700890.png)
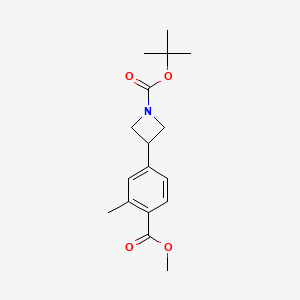

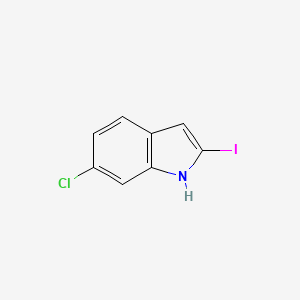
![N-[4-(6-Methyl-2-benzimidazolyl)phenyl]-2-(p-tolylthio)acetamide](/img/structure/B13700913.png)
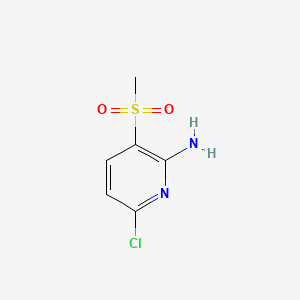
![6-Iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13700919.png)
